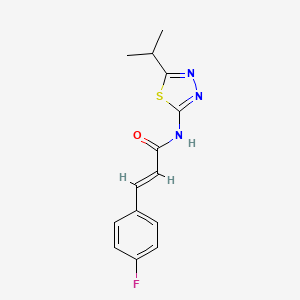

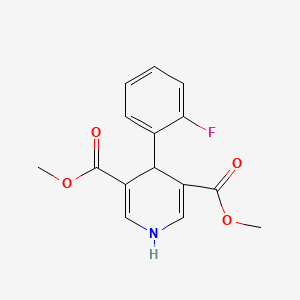

![molecular formula C15H11Cl3N2O3 B5507036 3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related oxime compounds often involves the reaction of specific benzaldehyde derivatives with hydroxylamine or other amine compounds under controlled conditions. For example, the synthesis of 3-amino-5-nitrobenzaldehyde oxime was achieved by the reaction of 3-amino-5-nitrobenzaldehyde phenylhydrazone with excess of (NH2OH)2·H2SO4, showcasing a general approach to oxime synthesis that may be analogous to the target compound (Epishina et al., 1997).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. For instance, compounds structurally related to the target have been characterized to have specific crystal structures and hydrogen bonding patterns, contributing to our understanding of how substituent groups influence molecular conformation and interactions (Gomes et al., 2018).

Chemical Reactions and Properties

Oximes, including compounds similar to the target molecule, are known for their ability to undergo various chemical reactions. These can include transformations into carbonyl compounds under certain conditions, showcasing their reactivity and potential for further chemical manipulation (Kim et al., 2010).

Physical Properties Analysis

The physical properties of oximes and related compounds, such as solubility, melting point, and crystalline structure, can be profoundly influenced by their molecular structure. While specific data on 3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime are not provided, studies on similar compounds offer insights into how structural features affect these properties.

Chemical Properties Analysis

Chemical properties, including reactivity with other chemical agents, stability under various conditions, and the ability to participate in specific reactions, are crucial for understanding the behavior of complex oximes in chemical syntheses and applications. The conversion of oximes to carbonyl compounds using specific reagents under mild conditions illustrates the chemical versatility of these compounds (Kim et al., 2010).

Wissenschaftliche Forschungsanwendungen

Oxidative Electrodeposition and Electrocatalytic Activity

Dihydroxybenzaldehyde (DHB) derivatives, which share structural similarities with the specified compound, have been studied for their oxidative electrodeposition onto electrodes. These derivatives exhibit electrocatalytic activities, such as the electrooxidation of NADH, which could imply potential applications in biosensor design and redox reaction facilitation (Pariente et al., 1996).

Schiff Base Complexes for Antibacterial Activity

Schiff base derivatives of benzothiazoles, which could be structurally related to the query compound, have shown antibacterial properties. The formation of Zn(II) chelates with these Schiff bases revealed potential antibacterial applications against various pathogenic strains (Chohan et al., 2003).

Reactivity in Peptide Synthesis

The use of esters of aromatic o-hydroxy oximes, including derivatives similar to the compound , has been explored in peptide synthesis. These active ester reagents facilitate the formation of dipeptide derivatives, showcasing their utility in synthesizing biologically relevant molecules (Hayashi & Shimizu, 1983).

Applications in Organic Synthesis and Catalysis

Oxime derivatives of 2-hydroxy-5-alkylbenzaldehyde, akin to the compound of interest, have been used in the extraction of copper from acidic sulphate solutions. This indicates the compound's potential application in hydrometallurgy and organic synthesis, where it could play a role in metal extraction and separation processes (Stepniak-Biniakiewicz & Szymanowski, 1981).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3N2O3/c1-22-14-9(6-11(17)7-13(14)18)8-19-23-15(21)20-12-4-2-10(16)3-5-12/h2-8H,1H3,(H,20,21)/b19-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCUONYUROXEOH-UFWORHAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)C=NOC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1Cl)Cl)/C=N/OC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

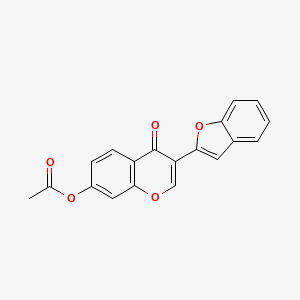

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)

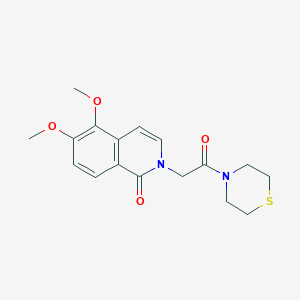

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

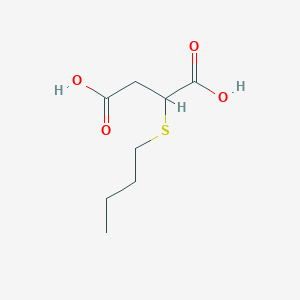

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)